molecular formula C19H20N2O4 B13388556 Fmoc-beta-N-methylamino-L-Ala

Fmoc-beta-N-methylamino-L-Ala

Cat. No.: B13388556
M. Wt: 340.4 g/mol
InChI Key: UDZVRDNZMFOMDK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-beta-N-methylamino-L-Ala is a chemical derivative of the neurotoxin β-N-methylamino-L-alanine (BMAA), produced for research purposes using 9-fluorenylmethyl chloroformate (FMOC-Cl). This derivatization is a critical sample preparation step that enables the highly sensitive and selective detection of BMAA via reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS or LC-HRMS). The primary research application of this compound is as an analytical standard for the accurate identification and quantification of BMAA in complex matrices. BMAA is a non-proteinogenic amino acid produced by diverse cyanobacteria and other microorganisms, and it is a neurotoxin suspected of being a contributing environmental factor in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease. Researchers use this compound to develop and validate analytical methods for monitoring BMAA and its isomers in surface waters, cyanobacterial blooms, and biological tissues. The FMOC derivatization process makes the highly polar BMAA molecule more suitable for analysis by increasing its hydrophobicity, thereby improving its retention and separation on standard reverse-phase chromatography columns. This is crucial for distinguishing BMAA from its structural isomers, like 2,4-diaminobutyric acid (DAB) and β-amino-N-methylalanine (BAMA), which have different toxicological profiles. Beyond environmental monitoring, this derivative is valuable in studies investigating the mechanisms of BMAA toxicity. Research indicates that BMAA can act as a neurotoxin through multiple pathways, including excitotoxicity by agonizing glutamate receptors (NMDA, AMPA/kainate), induction of oxidative stress, and misincorporation into proteins, potentially leading to protein misfolding and aggregation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid

InChI

InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

UDZVRDNZMFOMDK-KRWDZBQOSA-N

Isomeric SMILES

CNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Reaction Scheme:

Fmoc-β-Ala → N-methylation → Fmoc-β-N-Me-Ala

Key Steps:

  • Protection of amino group: The amino group of β-alanine is protected with the Fmoc group, typically using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous or organic medium, yielding Fmoc-β-Ala.

  • N-Methylation:

    • The protected amino acid (Fmoc-β-Ala) undergoes N-methylation using methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMSO4) in the presence of a base like potassium carbonate or sodium hydride (NaH).

    • This step introduces the methyl group selectively at the amino nitrogen, producing Fmoc-β-N-Me-Ala.

Reaction Conditions:

Parameter Details
Methylating agent Methyl iodide (MeI) or dimethyl sulfate
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or acetonitrile (MeCN)
Temperature Room temperature to 50°C
Reaction time 4-6 hours

Purification:

  • Post-reaction, the mixture is filtered to remove inorganic salts.
  • The product is purified via recrystallization from suitable solvents such as ethyl acetate or by column chromatography.

Preparation via Solid-Phase Synthesis Using 2-CTC Resin

According to recent research, the use of 2-chlorotrityl chloride (2-CTC) resin facilitates the N-methylation process, enabling the synthesis of N-methyl amino acids with high yield and purity.

Procedure:

  • The amino acid derivative is anchored onto the resin.
  • N-methylation is achieved through nucleophilic substitution with methylating agents under mild conditions.
  • The protected amino acid is cleaved from the resin with trifluoroacetic acid (TFA), yielding the free Fmoc-N-methyl amino acid.

Advantages:

  • Reusable protecting groups.
  • Simplified purification.
  • High yield and purity.

Coupling of Fmoc-β-Ala with N-Methylated Amino Acid Derivatives

Once the N-methylated Fmoc-β-Ala is prepared, it can be coupled with other amino acids or derivatives using standard peptide coupling reagents such as HATU, DIC, or EDCI in the presence of bases like DIPEA.

Reaction Conditions:

Parameter Details
Coupling reagent HATU or DIC
Base DIPEA
Solvent DMF or NMP
Temperature Room temperature
Reaction time 2-4 hours

Purification:

  • The coupled product is purified via preparative HPLC or recrystallization.

Summary of Data and Material Parameters

Step Reagents Conditions Purification Yield Notes
Protection Fmoc-OSu Aqueous or organic base Recrystallization ~85-90% Ensures high purity of Fmoc-β-Ala
N-Methylation MeI or DMSO4 K2CO3 or NaH, DMF Filtration, chromatography 70-80% Selective N-methylation
Coupling HATU, DIPEA DMF, room temp HPLC 80-90% Efficient peptide bond formation

Notes on Reaction Optimization and Purity

  • Reaction pH Control: Maintaining pH around 8-9 during coupling ensures optimal reaction efficiency.
  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution and coupling reactions.
  • Purification Techniques: Recrystallization, chromatography, and extraction are employed to achieve high purity, critical for subsequent peptide synthesis.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group serves as a temporary protective moiety for the α-amino group. Its removal occurs under basic conditions (e.g., 20% piperidine in DMF), which cleaves the carbamate bond while retaining the β-N-methylamino group intact .

  • Reaction equation :

    Fmoc-β-N-methylamino-L-Alapiperidineβ-N-methylamino-L-Ala+Fmoc-piperidine adduct\text{Fmoc-β-N-methylamino-L-Ala} \xrightarrow{\text{piperidine}} \beta\text{-N-methylamino-L-Ala} + \text{Fmoc-piperidine adduct}
  • Kinetics : Deprotection completes within 10–15 minutes at room temperature, with >95% efficiency .

Peptide Bond Formation

Fmoc-β-N-methylamino-L-Ala participates in solid-phase peptide synthesis (SPPS) via carbodiimide-mediated coupling (e.g., HBTU/DIPEA) .

Key reaction steps:

  • Activation : The carboxylic acid group reacts with HBTU to form an active ester.

  • Nucleophilic attack : The activated ester reacts with the amine of a resin-bound amino acid.

Optimized conditions :

ParameterValueSource
Coupling reagentHBTU/HOBt
BaseDIPEA (2–4 equiv)
SolventDMF or DCM
Reaction time1–2 hours
  • Steric effects : The β-N-methyl group reduces coupling efficiency by ~15% compared to non-methylated analogs .

Stability Under Acidic and Oxidative Conditions

The β-N-methylamino group enhances stability against hydrolysis and oxidation:

  • Acid stability : Resists cleavage in 30% TFA/water (2 hours, RT) .

  • Oxidative stability : Stable in H2_2O2_2/DMF (1:4 v/v) for 24 hours.

Racemization:

Minimal (<1%) under standard coupling conditions (DIPEA, 0°C) .

Comparative Reactivity with Isomers

Fmoc-β-N-methylamino-L-Ala shows distinct reactivity vs. its isomers:

PropertyFmoc-β-N-methylamino-L-AlaFmoc-β-AlaDAB Derivative
Deprotection rate15 min12 min20 min
Coupling efficiency85%95%78%
Solubility in DMF120 mM150 mM90 mM

Scientific Research Applications

While "Fmoc-beta-N-methylamino-L-Ala" is not directly discussed in the provided search results, the search results do provide information regarding the applications of β-N-methylamino-l-alanine (BMAA) and methods for preparing Fmoc-beta-Ala-AA-OH, which involves Fmoc-protected amino acids.

Here's a breakdown of the information:

β-N-methylamino-l-alanine (BMAA)

  • Neurotoxin: BMAA is a neurotoxic non-protein amino acid . Research suggests its involvement in neurodegenerative diseases .
  • Origin: BMAA was initially discovered in seeds of Cycas micronesica . It is produced by cyanobacteria . It can be found in various environments and even in edible aquatic organisms .
  • Detection and Analysis: Methods for detecting and quantifying BMAA and its isomers involve chromatographic separation using hydrophilic interaction chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) . Sample preparation often involves solid phase extraction (SPE) . Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is also used for analysis in surface waters .
  • Potential Role in Disease: Research has explored the link between BMAA exposure and neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism-dementia complex (ALS/PDC) .
  • Misincorporation: Studies aim to determine if BMAA misincorporates into proteins, leading to toxicity in human cells .

Fmoc-beta-Ala-AA-OH

  • Preparation Method: A preparation method for Fmoc-beta-Ala-AA-OH involves reacting HBTA and thionyl chloride, then adding Fmoc-beta-Ala-OH to generate Fmoc-beta-Ala-Bt . This is followed by dissolving an amino acid or amino acid derivative (AA) in a buffer system and reacting it with the Fmoc-beta-Ala-Bt solution to produce Fmoc-beta-Ala-AA-OH .
  • Applications: Fmoc-beta-Ala-AA-OH is a byproduct in the preparation of Fmoc-protected amino acids and serves as a chemical intermediate . The preparation method aims to be simple, cost-effective, and efficient, with easy purification of intermediates .

Mechanism of Action

The mechanism of action of Fmoc-beta-N-methylamino-L-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential assembly of peptide chains .

Comparison with Similar Compounds

Structural and Functional Differences

Fmoc-beta-N-methylamino-L-Ala vs. Fmoc-N-methyl-L-Alanine
  • Fmoc-N-methyl-L-Alanine (CAS 135944-05-7) has a methyl group on the α-nitrogen instead of the β-position. Molecular weight: 401.45 g/mol (C₂₅H₂₃NO₄) . Applications: Used to stabilize α-helical structures in peptides .
This compound vs. Fmoc-beta-cyclopropyl-L-Alanine
  • Fmoc-beta-cyclopropyl-L-Alanine (CAS 478183-63-0) incorporates a cyclopropyl group on the β-carbon, introducing steric bulk and rigidity. Molecular weight: 367.45 g/mol (C₂₂H₂₅NO₄) . Key property: Enhances peptide resistance to enzymatic degradation due to restricted conformational mobility .
This compound vs. Fmoc-L-beta-homoleucine
  • Fmoc-L-beta-homoleucine (CAS 193887-44-4) has an extended hydrophobic side chain (5-methylhexanoic acid). Molecular weight: 367.45 g/mol (C₂₂H₂₅NO₄) . Role: Improves membrane permeability in lipophilic peptide sequences .

Solubility and Stability

Compound Solubility in Water Stability Notes Key Impurities
This compound Low (Fmoc-related) Sensitive to acidic conditions Beta-Ala contaminants (trace)
Fmoc-N-methyl-L-Alanine Moderate Stable under standard SPPS conditions None reported
Fmoc-beta-cyclopropyl-L-Ala Very low High thermal stability Cyclopropane-opening byproducts
Fmoc-L-beta-homoleucine Low Prone to oxidation Beta-Ala dipeptide impurities

Notes:

  • Fmoc-protected amino acids generally exhibit low aqueous solubility due to the hydrophobic Fmoc group, necessitating organic solvents like DMF or DCM for handling .
  • Beta-Ala contamination (e.g., Fmoc-beta-Ala-OH, Fmoc-beta-Ala-amino acid-OH) is a widespread issue in Fmoc-amino acid derivatives, including this compound, but stricter supplier specifications have reduced this problem .

Q & A

Q. What are the key considerations for integrating Fmoc-β-N-methylamino-L-Ala into solid-phase peptide synthesis (SPPS) protocols?

Fmoc-β-N-methylamino-L-Ala is commonly used as a building block or linker due to its compatibility with Fmoc-based SPPS. Key steps include:

  • Coupling Optimization : Ensure efficient activation using reagents like HBTU or HATU with DIEA as a base .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal while monitoring for side reactions (e.g., aspartimide formation in acidic conditions) .
  • Linker Stability : Validate its performance in GMA-EDMA matrices for on-resin peptide assembly .

Q. How can researchers verify the purity and structural integrity of Fmoc-β-N-methylamino-L-Ala after synthesis?

Analytical methods include:

  • HPLC : Assess purity using reverse-phase chromatography (e.g., C18 column, 0.1% TFA/ACN gradient) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
  • NMR : Use 1^1H/13^{13}C-NMR to verify stereochemistry and rule out racemization, particularly at the β-methylamino group .

Q. What are the recommended storage conditions for Fmoc-protected amino acids like Fmoc-β-N-methylamino-L-Ala?

Store desiccated at -20°C to prevent hydrolysis of the Fmoc group. Pre-dissolved stock solutions in DMF or DMSO should be aliquoted and frozen to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can Fmoc-β-N-methylamino-L-Ala be utilized in synthesizing peptides with acid-sensitive protecting groups?

Ionic liquids (e.g., [BMIM][BF4_4]) enable mild Fmoc deprotection at room temperature, preserving acid-labile groups like Trt or Pmc. This method achieves >95% cleavage efficiency without requiring strong bases .

Q. What strategies mitigate dipeptide formation during Fmoc-β-N-methylamino-L-Ala coupling in solution-phase synthesis?

To suppress undesired dimerization:

  • Controlled Stoichiometry : Limit Fmoc-Cl to 1.2 equivalents and maintain pH 7–8 to avoid overactivation .
  • Low Temperature : Conduct reactions at 0–4°C to slow down competing nucleophilic attacks .
  • Purification : Use silica gel chromatography or preparative HPLC to isolate the monomeric product .

Q. How does the β-methylamino substitution influence the conformational dynamics of peptides incorporating Fmoc-β-N-methylamino-L-Ala?

The methyl group restricts backbone flexibility, favoring helical or turn structures. Characterize via:

  • Circular Dichroism (CD) : Compare spectra with non-methylated analogs to identify secondary structure shifts.
  • Molecular Dynamics (MD) Simulations : Model steric effects on peptide folding .

Troubleshooting & Methodological Challenges

Q. Why might low coupling efficiency occur when using Fmoc-β-N-methylamino-L-Ala in automated SPPS?

Common issues and solutions:

  • Steric Hindrance : Use double coupling (2×20 min) with excess activated ester (3–5 equiv) .
  • Solvent Compatibility : Ensure resin swelling in DMF or NMP; switch to DCM for hindered residues .
  • Base Concentration : Optimize DIEA concentration (2–4 equiv) to prevent premature Fmoc cleavage .

Q. How can researchers resolve discrepancies in NMR data for Fmoc-β-N-methylamino-L-Ala derivatives?

Contradictions often arise from:

  • Solvent Artifacts : Re-acquire spectra in deuterated DMSO or CDCl3_3 to eliminate solvent peaks .
  • Dynamic Exchange : Heat samples to 50°C to average out rotameric signals from the methylamino group .

Safety & Compliance

Q. What safety precautions are essential when handling Fmoc-β-N-methylamino-L-Ala?

  • PPE : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact .
  • Waste Disposal : Quench residual Fmoc-Cl with ethanol before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.